ROCK1 vs. ROCK2 Isoform Selectivity: Y-27632 Exhibits Balanced Dual Inhibition with a 2.1-Fold Preference for ROCK1
Y-27632 demonstrates a well-defined, balanced inhibition profile against both ROCK isoforms in cell-free assays. It inhibits ROCK1 with a Ki of 140 nM and ROCK2 with a Ki of 300 nM, representing a modest 2.1-fold selectivity for ROCK1 . This contrasts sharply with isoform-selective inhibitors such as KD025, which selectively inhibits ROCK2 over ROCK1, whereas Y-27632 inhibits both isoforms to a similar extent in recombinant enzyme systems with truncated catalytic domains [1]. For applications requiring pan-ROCK inhibition without isoform bias, Y-27632 provides a more predictable and extensively validated tool.
| Evidence Dimension | ROCK1 and ROCK2 inhibition potency (Ki) |
|---|---|
| Target Compound Data | ROCK1 Ki = 140 nM; ROCK2 Ki = 300 nM |
| Comparator Or Baseline | KD025 (ROCK2-selective inhibitor) |
| Quantified Difference | Y-27632 inhibits both ROCK1 and ROCK2 similarly; KD025 selectively inhibits ROCK2 over ROCK1 |
| Conditions | Cell-free recombinant enzyme assay with truncated catalytic domains |
Why This Matters
This balanced dual-isoform inhibition profile ensures that both ROCK1- and ROCK2-mediated signaling pathways are simultaneously suppressed, which is critical in applications such as stem cell survival where both isoforms contribute to dissociation-induced apoptosis.
- [1] Lee JH, Zheng Y, von Bornstadt D, Wei Y, Balcioglu A, Daneshmand A, Yalcin N, Yu E, Herisson F, Atalay YB, Kim MH, Ahn YJ, Balkaya M, Sweetnam P, Schueller O, Poyurovsky MV, Kim HH, Lo EH, Furie KL, Ayata C. Selective ROCK2 inhibition in focal cerebral ischemia. Ann Clin Transl Neurol. 2014 Jan;1(1):2-14. View Source
